
2-Hydroxy Desipramine-d6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy Desipramine-d6 Hydrochloride is a deuterated form of 2-Hydroxy Desipramine, which is a metabolite of Desipramine. Desipramine is a tricyclic antidepressant (TCA) used primarily in the treatment of depression. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Desipramine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Desipramine-d6 Hydrochloride involves the deuteration of DesipramineThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy Desipramine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its parent compound, Desipramine.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various metabolites of Desipramine, such as 2-Hydroxy Desipramine and its deuterated forms .
Scientific Research Applications
2-Hydroxy Desipramine-d6 Hydrochloride is widely used in scientific research for various applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolic pathways of Desipramine.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Medicine: It is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Desipramine.
Industry: The compound is used in the pharmaceutical industry for the development of new antidepressant drugs
Mechanism of Action
2-Hydroxy Desipramine-d6 Hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, leading to an increase in the levels of these neurotransmitters in the synaptic cleft. This action helps alleviate the symptoms of depression. The compound also interacts with various receptors, including β-adrenergic receptors and serotonergic receptors, to modulate neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Desipramine: The parent compound, used as an antidepressant.
Nortriptyline: Another tricyclic antidepressant with similar pharmacological properties.
Amitriptyline: A tertiary amine TCA with more sedative effects compared to Desipramine
Uniqueness
2-Hydroxy Desipramine-d6 Hydrochloride is unique due to its deuterated nature, which makes it a valuable tool in pharmacokinetic studies. The presence of deuterium atoms helps in tracing the metabolic pathways and understanding the pharmacokinetics of Desipramine more accurately .
Properties
Molecular Formula |
C18H23ClN2O |
|---|---|
Molecular Weight |
324.9 g/mol |
IUPAC Name |
11-[1,1,2,2,3,3-hexadeuterio-3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol;hydrochloride |
InChI |
InChI=1S/C18H22N2O.ClH/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20;/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3;1H/i4D2,11D2,12D2; |
InChI Key |
LCRZCUOKZSTKBD-LXHFCXKCSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NC)C([2H])([2H])N1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O.Cl |
Canonical SMILES |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


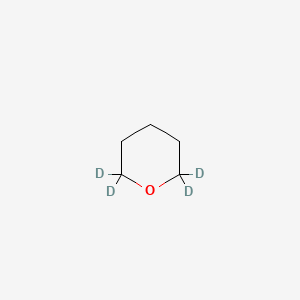
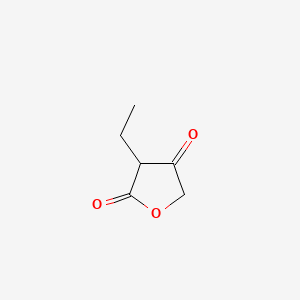
![5-[2-(Dimethylamino)ethyl]-2-methoxyphenol](/img/structure/B13810295.png)

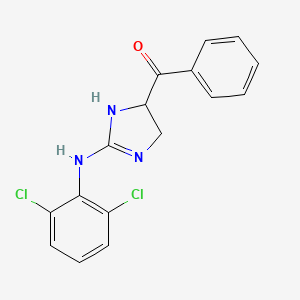
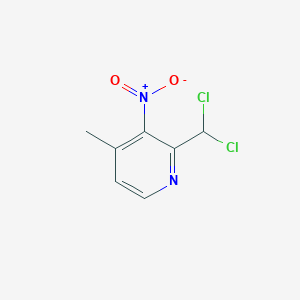
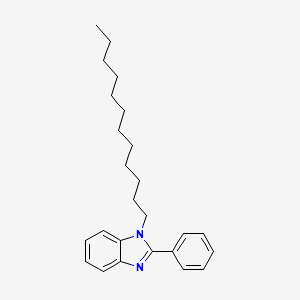
![beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13810336.png)
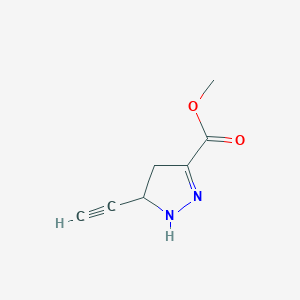
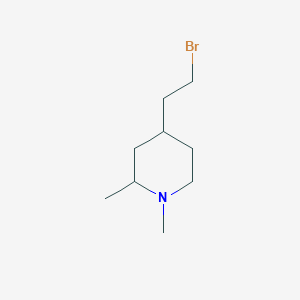
![Estere dell'ossazepam con indometacina [Italian]](/img/structure/B13810377.png)
![Cyclopentanone, 2-[(phenylamino)oxy]-](/img/structure/B13810378.png)
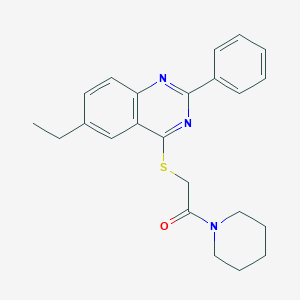
![7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione](/img/structure/B13810394.png)
